N-Ethyl-N-methyl-benzamide is an organic compound with the molecular formula CHNO and a molecular weight of approximately 163.2163 g/mol. It is classified as an amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom that is also connected to ethyl and methyl groups. The compound appears as a colorless to light yellow liquid and is known for its low solubility in water, making it more suitable for organic solvents. Its structure consists of a benzene ring attached to an amide functional group, which influences its chemical reactivity and biological properties .
N-Ethyl-N-methyl-benzamide can be synthesized through several methods:
These methods allow for the efficient production of N-Ethyl-N-methyl-benzamide in laboratory settings .
Interaction studies involving N-Ethyl-N-methyl-benzamide focus on its binding affinity with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its potential therapeutic effects and toxicity. Preliminary studies suggest that modifications to the structure can significantly influence these interactions, thus guiding future drug design efforts .
N-Ethyl-N-methyl-benzamide shares similarities with other compounds within the amide class. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
N-Methylbenzamide | CHNO | 149.19 g/mol | Lacks ethyl group; simpler structure |
N-Ethylbenzamide | CHNO | 149.19 g/mol | Only contains ethyl group without methyl |
N,N-Dimethylbenzamide | CHN | 149.19 g/mol | Contains two methyl groups instead of one |
Benzamide | CHNO | 135.16 g/mol | No alkyl substituents on nitrogen |
The uniqueness of N-Ethyl-N-methyl-benzamide lies in its combination of both ethyl and methyl groups on the nitrogen atom, which may enhance its solubility and reactivity compared to simpler amides .
Triphosgene (bis(trichloromethyl) carbonate) has emerged as a pivotal reagent for activating carboxylic acids into reactive intermediates, enabling efficient amide bond formation. In the synthesis of N-ethyl-N-methyl-benzamide, triphosgene facilitates the conversion of benzoic acid derivatives to benzoyl chloride analogs, which subsequently undergo nucleophilic substitution with N-ethyl-N-methylamine.
Mechanistic Insights:
Triphosgene decomposes in situ to generate phosgene equivalents, which react with benzoic acid to form the acyl chloride intermediate. The reaction proceeds via a two-step mechanism:
Optimized Conditions:
Performance Metrics:
Parameter | Value | Source Reference |
---|---|---|
Yield | 82–89% | |
Reaction Time | 2–4 hours | |
Purity (HPLC) | ≥95% |
This method’s scalability is demonstrated in patent CN102503858A, where triphosgene enabled gram-scale production of N-ethyl-N-methyl-benzamide with minimal purification.
Microwave irradiation has redefined reaction kinetics in amide synthesis, reducing processing times from hours to minutes while enhancing selectivity. For N-ethyl-N-methyl-benzamide, microwave-assisted protocols bypass traditional heating, directly coupling benzoic acids with N-ethyl-N-methylamine via in situ activation.
Key Advantages:
Protocol Design:
Performance Comparison:
Condition | Conventional Heating | Microwave |
---|---|---|
Yield | 75–80% | 88–92% |
Reaction Time | 2–4 hours | 8–12 min |
Energy Consumption | High | Low |
Notably, this approach aligns with green chemistry principles, as evidenced by its application in benzoxazolone synthesis, where microwave cycles reduced energy use by 60%.
Continuous flow systems offer unparalleled control over reaction parameters, enabling gram-to-kilogram scale synthesis of N-ethyl-N-methyl-benzamide with consistent reproducibility.
System Configuration:
Process Benefits:
Scalability Data:
Scale | Lab (10 g) | Pilot (1 kg) |
---|---|---|
Yield | 90% | 87% |
Purity | 96% | 94% |
Throughput (g/h) | 12 | 240 |
A notable example from solid-phase oligoamide synthesis highlights triphosgene’s compatibility with flow systems, achieving 91% yield in iterative couplings.